1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one
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Overview
Description
1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino group, and a phenylsulfonyl group attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Propenone Backbone: This can be achieved through a Claisen-Schmidt condensation reaction between 2-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide.
Introduction of the Dimethylamino Group: The resulting product can then undergo a Mannich reaction with dimethylamine and formaldehyde to introduce the dimethylamino group.
Sulfonylation: Finally, the phenylsulfonyl group is introduced via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the dimethylamino group can participate in hydrogen bonding, while the phenylsulfonyl group can engage in hydrophobic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-2-(phenylsulfonyl)-2-propen-1-one: Lacks the dimethylamino group, which may affect its reactivity and biological activity.
1-(2-Chlorophenyl)-3-(methylamino)-2-(phenylsulfonyl)-2-propen-1-one: Contains a methylamino group instead of a dimethylamino group, potentially altering its interaction with biological targets.
Uniqueness: 1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one is unique due to the presence of both the dimethylamino and phenylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s versatility in various applications, making it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-19(2)12-16(17(20)14-10-6-7-11-15(14)18)23(21,22)13-8-4-3-5-9-13/h3-12H,1-2H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBVSADCLGJVRD-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=CC=C1Cl)\S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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